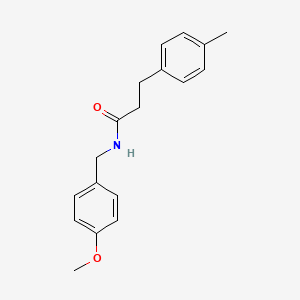
N-(2,3-dihydro-1H-inden-5-yl)-N'-2-pyridinylurea
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-2-pyridinylurea, commonly known as GW-501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of drugs called selective androgen receptor modulators (SARMs), which are known for their ability to selectively target androgen receptors in different tissues.
Mechanism of Action
GW-501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ). This receptor is involved in the regulation of lipid and glucose metabolism, as well as the development of muscle tissue. By activating PPARδ, GW-501516 can increase the expression of genes involved in lipid metabolism, leading to increased fat burning and improved insulin sensitivity.
Biochemical and Physiological Effects:
GW-501516 has been shown to have a range of biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance by increasing the expression of genes involved in muscle development and energy metabolism. It has also been shown to improve lipid metabolism, leading to decreased levels of triglycerides and LDL cholesterol.
Advantages and Limitations for Lab Experiments
One advantage of using GW-501516 in lab experiments is its ability to selectively target PPARδ, which allows researchers to study the specific effects of PPARδ activation. However, one limitation of using GW-501516 is that it can have off-target effects on other receptors, which can complicate the interpretation of results.
Future Directions
There are many potential future directions for research on GW-501516. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential use in the treatment of cardiovascular diseases, such as atherosclerosis. Additionally, there is interest in studying the effects of long-term use of GW-501516 and its potential side effects.
Scientific Research Applications
GW-501516 has been studied extensively for its potential applications in scientific research. It has been shown to have a range of potential therapeutic benefits, including the treatment of metabolic disorders, cardiovascular diseases, and cancer.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-pyridin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(18-14-6-1-2-9-16-14)17-13-8-7-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZJUUHMPBSLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl [(2-pyridinylthio)acetyl]carbamate](/img/structure/B4683179.png)
![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}-N'-phenylurea](/img/structure/B4683186.png)
![diethyl 5-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4683192.png)

![3-{[(5-benzyl-2-thienyl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4683204.png)
![5-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4683210.png)
![ethyl 4-cyano-3-methyl-5-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4683211.png)

![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-propanamine dihydrochloride](/img/structure/B4683227.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4683234.png)



![5-ethyl-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4683280.png)